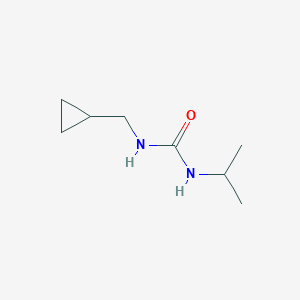![molecular formula C12H19NO4 B1469578 3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester CAS No. 1250993-43-1](/img/structure/B1469578.png)
3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Aza-Bicyclo[3.2.0]Heptane derivatives, including the 3-Tert-Butyl Ester variant, have been the subject of intense scientific research due to their structural complexity and potential applications. A novel diastereoselective multicomponent cascade reaction has been developed, leading to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. These derivatives are significant as they predominantly afford one diastereoisomer and are considered crucial pharmacophores (Kriis et al., 2010). Furthermore, a metal-free diastereoselective synthesis method has been reported for novel 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-ones, offering easy access to previously unknown compounds in this class (Kumar et al., 2014).
Applications in Catalysis
The compound has also been involved in studies related to catalysis. For instance, a dirhodium(II) complex of a 3-azabicyclo[3.2.0]heptane derivative was synthesized and found to be an efficient catalyst in the asymmetric cyclopropanation of alkenes, displaying enantioselectivity of up to 92% (Bertilsson & Andersson, 2000).
Structural and Molecular Analysis
The molecular structure and synthesis of certain derivatives have been extensively studied. For instance, the synthesis and molecular structure of a chiral cyclic amino acid ester derivative of the 3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester have been characterized, providing insights into the orthorhombic space group and other structural parameters (Moriguchi et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDQTVYEXMISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)
![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)








![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)

![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)